molecular formula C12H10N2O2S B1439487 Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1193390-51-0

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1439487
CAS No.: 1193390-51-0
M. Wt: 246.29 g/mol
InChI Key: WAUIWMIMPBSLCS-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core. This scaffold is characterized by a fused thiophene and pyridine ring system, with a cyano (-CN) group at position 5, a methyl (-CH₃) group at position 3, and an ethyl ester (-COOEt) at position 2.

Properties

IUPAC Name

ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIWMIMPBSLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with substituted pyridine derivatives containing cyano and thienyl groups. For example, 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione has been used as a key intermediate. Another approach involves α-methylene ketones and alkylidene malononitriles as intermediates for constructing the thieno[2,3-b]pyridine core.

Cyclization via Intramolecular Thorpe–Ziegler Reaction

A common method involves the reaction of pyridine derivatives with ethyl chloroacetate in the presence of sodium acetate in ethanol. This leads to the formation of ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylates through intramolecular Thorpe–Ziegler cyclization upon refluxing for several hours.

  • Reaction conditions: Reflux in ethanol with sodium acetate for 4 hours.
  • Key step: Intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.

S-Alkylation and Subsequent Cyclization

Starting from pyridinethione derivatives, S-alkylation with α-halocarbonyl compounds such as ethyl chloroacetate or chloroacetonitrile can be performed. These intermediates then undergo intramolecular cyclization in sodium ethoxide solution to yield the thieno[2,3-b]pyridine derivatives.

  • Method A: Reflux S-alkylated intermediates in sodium ethoxide solution for 3–6 hours.
  • Method B: Direct reaction of pyridinethione with α-halocarbonyl compounds in sodium ethoxide solution under reflux.

Diazotization and Azide Formation (Alternative Route)

For related methyl esters, an alternative preparation involves the diazotization of methyl 3-aminothieno[2,3-b]pyridine carboxylates followed by treatment with sodium azide to form azidothieno[2,3-b]pyridine derivatives. These can then undergo Huisgen 1,3-dipolar cycloaddition to form triazolo derivatives, showcasing the versatility of the thieno[2,3-b]pyridine scaffold.

Representative Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Transformation Reference
1 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione Ethyl chloroacetate, NaOAc, EtOH, reflux 4 h Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate
2 Pyridinethione derivatives α-Halocarbonyl compounds, NaOEt, EtOH reflux S-alkylated intermediates
3 S-alkylated intermediates NaOEt, reflux 3–6 h Thieno[2,3-b]pyridine derivatives
4 Methyl 3-aminothieno[2,3-b]pyridine carboxylates Diazotization, NaN3 Methyl 3-azidothieno[2,3-b]pyridine carboxylates

Detailed Research Findings

  • Abdel-Rahman et al. demonstrated that refluxing 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione with ethyl chloroacetate and sodium acetate in ethanol for 4 hours yields the ethyl ester of the corresponding thieno[2,3-b]pyridine carboxylate. Shortening the reaction time to 10 minutes yields a pyridine derivative that cyclizes upon further refluxing.

  • In another study, pyridinethione derivatives were reacted with α-halocarbonyl compounds (including ethyl chloroacetate) in sodium ethoxide solution to form S-alkylated intermediates, which then cyclize intramolecularly to form thieno[2,3-b]pyridine derivatives. This method allows for a one-pot synthesis of the target compounds.

  • Chaouni et al. described a multistep synthesis starting from α-methylene ketones, proceeding via Knoevenagel condensation to alkylidene malononitriles, then Vilsmeier-Haack chlorination to 2-chloro-3-cyanopyridines, which can be cyclized to thieno[2,3-b]pyridines. This route, while more complex, enables access to various substituted derivatives.

Analytical Data Supporting the Synthesis

Typical characterization data for ethyl thieno[2,3-b]pyridine carboxylates include:

  • Infrared (IR) Spectroscopy: Strong absorption bands for NH2 (3300–3500 cm⁻¹), CN (around 2220 cm⁻¹), and ester C=O (around 1700–1730 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Characteristic singlets for methyl groups (~2.5 ppm), quartet and triplet for ethyl ester protons (~4.2 ppm for CH2 and ~1.3 ppm for CH3), and aromatic multiplets for thienyl and pyridine protons.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights, often accompanied by fragment ions indicative of the thieno[2,3-b]pyridine core.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reflux with ethyl chloroacetate & NaOAc Ethanol, reflux 4 h Straightforward, good yields Requires careful control of time
S-Alkylation with α-halocarbonyl + NaOEt Sodium ethoxide, reflux 3–6 h One-pot synthesis possible Sensitive to reagent purity
Diazotization and azide formation Sodium azide, diazotization conditions Access to azido and triazolo derivatives Multi-step, lower yields
Knoevenagel condensation + Vilsmeier-Haack Multiple steps, requires phosphorus oxychloride Allows diverse substitution patterns More complex, lower overall yield

Chemical Reactions Analysis

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate has been explored for its potential biological activities, including:

1. Anti-inflammatory Properties

  • Preliminary studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. Molecular docking studies have indicated its potential to bind effectively to the enzyme, suggesting a pathway for further optimization and development as an anti-inflammatory agent .

2. Cytotoxicity Against Cancer Cells

  • Recent investigations have shown that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxicity against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) with promising results indicating significant inhibitory effects on cell proliferation .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG2<100Induction of apoptosis
DU145<100Cell cycle arrest
MDA-MB-231<100Apoptosis induction

Case Studies

Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of thieno[2,3-b]pyridine derivatives highlighted that modifications in the substituents significantly influence their biological activity. Variants with different functional groups were synthesized and tested for their inhibitory effects against c-Met kinase, with some showing IC50 values comparable to established anticancer drugs. This underscores the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: In Silico Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can be further explored as a lead compound for developing novel anti-inflammatory and anticancer agents by modifying its structure to improve potency and selectivity .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 5-CN, 6-NH₂, 2-COOEt C₁₁H₁₀N₄O₂S 262.29 High polarity due to amino groups; potential solubility in polar solvents
Ethyl 5-bromo-3-hydroxythieno[2,3-b]pyridine-2-carboxylate 3-OH, 5-Br, 2-COOEt C₉H₈BrNO₃S 298.14* Bromine enhances electrophilic reactivity; hydroxy group enables hydrogen bonding
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate 3-OH, 5-Cl, 2-COOEt C₉H₈ClNO₃S 253.68* Similar to bromo analog but less sterically hindered
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) 3-NH₂, 6-benzofuran, 2-CN C₁₇H₉BrN₄OS 413.25* Bulky benzofuran group increases steric hindrance; cyano group enhances π-stacking
Ethyl 3-amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 3-NH₂, 5-COOEt, 4-aryl, 2-CONH₂ C₂₁H₂₂N₄O₄S 426.49* Aryl substituents improve lipophilicity; carboxamide enhances hydrogen bonding
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate 5-Br, 2-COOEt C₉H₈BrNO₂S 282.14* Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura)

*Calculated molecular weights based on formula.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound and analogs (e.g., 6c) enhances electrophilicity at position 5, making these derivatives reactive toward nucleophilic substitution or cyclization .
  • Steric Effects: Methyl groups (e.g., 3-CH₃ in the target) reduce steric hindrance compared to bulkier substituents like benzofuran (6c) or aryl groups .
  • Solubility: Amino (-NH₂) and hydroxy (-OH) substituents (e.g., in and ) improve aqueous solubility, whereas lipophilic groups (e.g., aryl in ) enhance membrane permeability .

Biological Activity

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1193390-51-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₁N₂O₂S
  • Molecular Weight : 246.29 g/mol
  • Melting Point : 175-177 °C

The thieno[2,3-b]pyridine framework is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa1.1Induces apoptosis and cell cycle arrest in G2/M phase .
K562 (Leukemia)0.70Promotes apoptosis and inhibits cell proliferation .
L12102.8Selective cytotoxicity towards cancer cells .

The compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic index for cancer treatment.

Antimicrobial Activity

Thienopyridine derivatives, including this compound, have shown antimicrobial properties against various pathogens. The specific mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased annexin-V positive cells, which are indicative of early apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis shows that treatment with this compound results in a significant accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression .
  • Selective Cytotoxicity : The compound demonstrates a marked difference in activity between cancerous and normal cells, implying a targeted approach that minimizes side effects associated with traditional chemotherapeutics.

Case Studies and Research Findings

A comprehensive study evaluated the biological effects of this compound alongside other thienopyridine derivatives. The results indicated that:

  • Compounds containing the thieno[2,3-b]pyridine scaffold exhibited enhanced antiproliferative activity compared to their analogs without this structure.
  • The presence of cyano and carboxylate functional groups contributed significantly to the biological efficacy observed in vitro.

Q & A

Q. Example Data :

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O) .
  • ¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃), 4.4 (q, 2H, OCH₂CH₃) .

Advanced: How do crystallographic tools like SHELX and ORTEP-3 address structural ambiguities in thieno[2,3-b]pyridine derivatives?

Answer:

  • SHELX : Refines X-ray diffraction data to resolve bond lengths/angles, especially for disordered substituents (e.g., methyl or cyano groups). Hydrogen bonding networks can be mapped to validate intermolecular interactions .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs), critical for assessing conformational flexibility .

Case Study : used SHELXL to refine a thieno[2,3-b]pyridine structure with R-factor = 0.044, confirming planarity of the fused ring system .

Basic: What biological activities are associated with thieno[2,3-b]pyridine derivatives, and how are they evaluated?

Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
  • Kinase Inhibition : CAMKK2 inhibition is assessed using ATP-binding assays (IC₅₀ values reported in µM ranges) .

Example SAR Insight : Substitution at the 5-position (e.g., cyano vs. bromo) significantly impacts bioactivity. Cyano derivatives exhibit enhanced lipophilicity and membrane permeability .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for structurally similar analogs?

Answer:

  • Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting melting points .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which alter melting ranges .
  • Solvent Effects : Compare NMR data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .

Example : reports mp = 218–222°C for a bromophenyl analog, while notes mp = 218°C for a chloro derivative, suggesting substituent electronegativity influences packing .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What computational methods complement experimental data in predicting the reactivity of thieno[2,3-b]pyridine derivatives?

Answer:

  • DFT Calculations : Optimize transition states for cyanation/methylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., CAMKK2 active site) to guide SAR .

Validation : correlated computed binding energies (ΔG = −9.2 kcal/mol) with experimental IC₅₀ = 0.5 µM for a kinase inhibitor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate

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